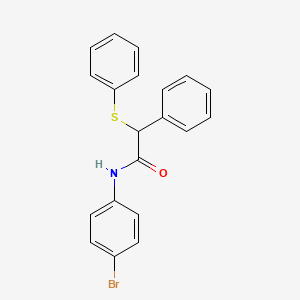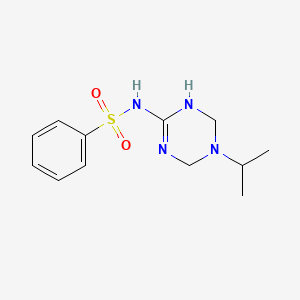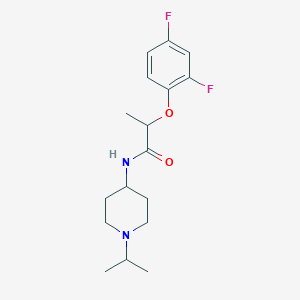![molecular formula C18H22O3 B5104420 2-methoxy-4-methyl-1-[3-(3-methylphenoxy)propoxy]benzene](/img/structure/B5104420.png)
2-methoxy-4-methyl-1-[3-(3-methylphenoxy)propoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-4-methyl-1-[3-(3-methylphenoxy)propoxy]benzene, also known as GW501516, is a synthetic drug that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has been found to have various biochemical and physiological effects.
作用机制
2-methoxy-4-methyl-1-[3-(3-methylphenoxy)propoxy]benzene works by activating PPARδ, a nuclear receptor that regulates gene expression involved in energy metabolism and lipid homeostasis. PPARδ activation leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved endurance exercise performance and metabolic health. 2-methoxy-4-methyl-1-[3-(3-methylphenoxy)propoxy]benzene has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
2-methoxy-4-methyl-1-[3-(3-methylphenoxy)propoxy]benzene has been found to have various biochemical and physiological effects. It has been shown to increase endurance exercise performance and improve metabolic health in animal models. It has also been found to increase fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle and adipose tissue. Additionally, 2-methoxy-4-methyl-1-[3-(3-methylphenoxy)propoxy]benzene has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
实验室实验的优点和局限性
2-methoxy-4-methyl-1-[3-(3-methylphenoxy)propoxy]benzene has several advantages for lab experiments. It is a potent and selective PPARδ agonist, making it a useful tool to study the role of PPARδ in energy metabolism and lipid homeostasis. It is also orally bioavailable and has a long half-life, allowing for convenient dosing and sustained effects. However, there are also limitations to using 2-methoxy-4-methyl-1-[3-(3-methylphenoxy)propoxy]benzene in lab experiments. It has been found to have off-target effects on other nuclear receptors, which may complicate interpretation of results. Additionally, its safety profile in humans is not well-established, and there are concerns about potential long-term adverse effects.
未来方向
There are several future directions for research on 2-methoxy-4-methyl-1-[3-(3-methylphenoxy)propoxy]benzene. One area of interest is the potential use of 2-methoxy-4-methyl-1-[3-(3-methylphenoxy)propoxy]benzene as a therapeutic agent for metabolic disorders such as obesity, dyslipidemia, and type 2 diabetes. Clinical trials are needed to determine its safety and efficacy in humans. Another area of interest is the development of more selective and potent PPARδ agonists that do not have off-target effects on other nuclear receptors. Additionally, further research is needed to elucidate the mechanisms underlying the anti-inflammatory and antioxidant effects of 2-methoxy-4-methyl-1-[3-(3-methylphenoxy)propoxy]benzene. Overall, 2-methoxy-4-methyl-1-[3-(3-methylphenoxy)propoxy]benzene has the potential to be a valuable tool for studying energy metabolism and endurance exercise, as well as a promising therapeutic agent for metabolic disorders.
合成方法
2-methoxy-4-methyl-1-[3-(3-methylphenoxy)propoxy]benzene is synthesized through a multistep process that involves the reaction of 4-methyl-2-nitrobenzoic acid with 3-methylphenoxypropylamine to form the intermediate product, which is then reacted with 2-methoxy-4-chloromethylbenzene to yield the final product. The synthesis method has been optimized to produce high yields of pure 2-methoxy-4-methyl-1-[3-(3-methylphenoxy)propoxy]benzene.
科学研究应用
2-methoxy-4-methyl-1-[3-(3-methylphenoxy)propoxy]benzene has been found to have various applications in scientific research. It has been used as a tool to study the role of peroxisome proliferator-activated receptor delta (PPARδ) in energy metabolism and endurance exercise. It has also been used to investigate the effects of PPARδ activation on lipid metabolism, glucose tolerance, and insulin sensitivity. Additionally, 2-methoxy-4-methyl-1-[3-(3-methylphenoxy)propoxy]benzene has been studied for its potential to treat metabolic disorders such as obesity, dyslipidemia, and type 2 diabetes.
属性
IUPAC Name |
2-methoxy-4-methyl-1-[3-(3-methylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-14-6-4-7-16(12-14)20-10-5-11-21-17-9-8-15(2)13-18(17)19-3/h4,6-9,12-13H,5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQPNJPOGOEVLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCOC2=C(C=C(C=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-furyl)-N-methyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-oxoacetamide](/img/structure/B5104343.png)
![N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-furamide](/img/structure/B5104344.png)
![2-(4-bromo-2-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5104351.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5104356.png)

![1-(4-chlorophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5104367.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5104371.png)

![1-(4-chlorobenzyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5104390.png)
![methyl {3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}acetate hydrobromide](/img/structure/B5104391.png)


![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide](/img/structure/B5104432.png)